molecular formula C7H5N3S2 B12548980 3-(4-Pyridyl)-1,2,4-thiadiazole-5-thiol CAS No. 156122-19-9

3-(4-Pyridyl)-1,2,4-thiadiazole-5-thiol

Cat. No.: B12548980
CAS No.: 156122-19-9
M. Wt: 195.3 g/mol
InChI Key: BETKWXPWNCGYLX-UHFFFAOYSA-N
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Description

3-(4-Pyridyl)-1,2,4-thiadiazole-5-thiol is a heterocyclic compound that features a thiadiazole ring fused with a pyridyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Pyridyl)-1,2,4-thiadiazole-5-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-pyridylthiosemicarbazide with carbon disulfide in the presence of a base, followed by cyclization to form the thiadiazole ring. The reaction conditions often include refluxing in an appropriate solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also optimized to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(4-Pyridyl)-1,2,4-thiadiazole-5-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form corresponding thiolates.

    Substitution: The pyridyl group can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Thiolates.

    Substitution: Various substituted derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of 3-(4-Pyridyl)-1,2,4-thiadiazole-5-thiol involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    4-Pyridyl-1,2,4-triazole: Similar structure but with a triazole ring instead of a thiadiazole ring.

    4-Pyridyl-1,3,4-oxadiazole: Contains an oxadiazole ring, offering different chemical properties.

    4-Pyridyl-1,2,4-triazole-5-thiol: Similar thiol functionality but with a triazole ring.

Uniqueness

3-(4-Pyridyl)-1,2,4-thiadiazole-5-thiol is unique due to its thiadiazole ring, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

CAS No.

156122-19-9

Molecular Formula

C7H5N3S2

Molecular Weight

195.3 g/mol

IUPAC Name

3-pyridin-4-yl-2H-1,2,4-thiadiazole-5-thione

InChI

InChI=1S/C7H5N3S2/c11-7-9-6(10-12-7)5-1-3-8-4-2-5/h1-4H,(H,9,10,11)

InChI Key

BETKWXPWNCGYLX-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C2=NC(=S)SN2

Origin of Product

United States

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